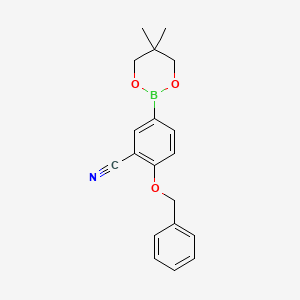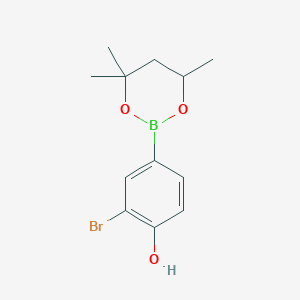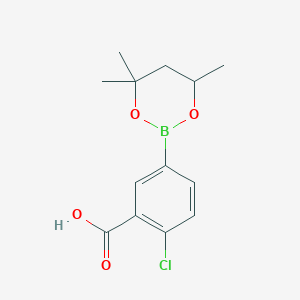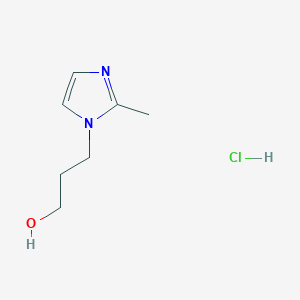
2-Methoxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile (MDB) is a boron-containing heterocyclic compound that has recently gained much attention due to its potential applications in the field of medicinal chemistry. MDB has been studied for its ability to act as a catalyst in organic synthesis and its potential use as a drug molecule. MDB has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.
科学研究应用
2-Methoxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile has been studied for its potential applications in medicinal chemistry. In particular, 2-Methoxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile has been investigated for its ability to act as a catalyst in organic synthesis and its potential use as a drug molecule. Studies have also explored the biological activities of 2-Methoxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile, including its anti-inflammatory, anti-cancer, and anti-viral effects.
作用机制
The mechanism of action of 2-Methoxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is not yet fully understood. However, it is believed that 2-Methoxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile acts by binding to certain proteins or enzymes, which then leads to a change in the activity of these proteins or enzymes. This change in activity can lead to the desired biological effects, such as anti-inflammatory, anti-cancer, and anti-viral effects.
Biochemical and Physiological Effects
2-Methoxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile has been found to possess various biochemical and physiological effects. In particular, 2-Methoxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile has been shown to possess anti-inflammatory, anti-cancer, and anti-viral effects. Studies have also demonstrated that 2-Methoxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile can induce apoptosis in cancer cells, as well as inhibit the growth of certain tumor cell lines in vitro.
实验室实验的优点和局限性
2-Methoxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile has several advantages and limitations for laboratory experiments. The main advantage of 2-Methoxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is its low cost and ease of synthesis. Additionally, 2-Methoxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile has been found to possess various biological activities, making it a promising candidate for further research. However, 2-Methoxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile has several limitations, such as its low solubility in water and its potential toxicity.
未来方向
There are several potential future directions for the use of 2-Methoxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile. These include its use as an anti-cancer agent, an anti-inflammatory agent, and an anti-viral agent. Additionally, 2-Methoxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile could be used in the development of novel drug delivery systems, such as nanoparticles, liposomes, or polymers. Further research could also be conducted to explore the mechanism of action of 2-Methoxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile and to identify potential new applications. Additionally, 2-Methoxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile could be used to develop new synthetic methods and catalysts for organic synthesis.
合成方法
2-Methoxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile has been synthesized using a variety of methods. The most common method of synthesis involves the reaction of 2-methoxy-5-chlorobenzonitrile with 4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl in the presence of a base such as sodium hydroxide. The reaction produces a yellow precipitate of 2-Methoxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile, which can be purified by recrystallization.
属性
IUPAC Name |
2-methoxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO3/c1-10-8-14(2,3)19-15(18-10)12-5-6-13(17-4)11(7-12)9-16/h5-7,10H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMJVYQASZNKGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC(=C(C=C2)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-YL)benzonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[2-(2-Pyrimidinyl)-1,3-thiazol-4-yl]ethanamine dihydrochloride](/img/structure/B6323713.png)

![2-[2-Benzyloxy-5-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6323723.png)
![2-[2-Methoxy-5-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6323729.png)
![2-[3-(1,3-Dioxan-2-yl)-4-methoxyphenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6323738.png)





